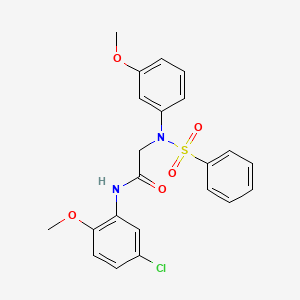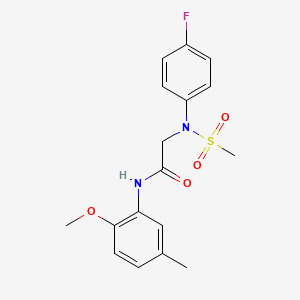![molecular formula C20H14N4O4 B3673616 2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3673616.png)
2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Descripción general
Descripción
2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide is a chemical compound known for its unique structure and properties It belongs to the benzamide family and features a nitro group, a methyl group, and an oxazolo[5,4-b]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazolo[5,4-b]pyridine moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[5,4-b]pyridine ring.
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide.
Amidation: The final step involves the formation of the benzamide linkage through amidation reactions, typically using reagents like benzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Automated synthesis: To reduce human error and increase efficiency.
Purification techniques: Such as crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase-2 (COX-2) and various kinases.
Medicine: Investigated for its anti-inflammatory and anticancer properties. It has shown potential in reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of several enzymes and signaling pathways:
Cyclooxygenase-2 (COX-2): The compound inhibits COX-2, reducing the production of prostaglandins, which are mediators of inflammation.
Kinases: It inhibits the activity of kinases such as MAPK and Akt, which are involved in cell proliferation and survival.
Molecular Targets: The compound targets specific enzymes and pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine derivatives: These compounds also exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) and have similar applications in cancer research.
Benzamide derivatives: Other benzamide compounds may have different substituents but share similar core structures and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and pathways makes it a valuable compound for research in various fields.
List of Similar Compounds
- Thiazolo[5,4-b]pyridine derivatives
- Other benzamide derivatives
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-12-15(4-2-6-17(12)24(26)27)18(25)22-14-9-7-13(8-10-14)19-23-16-5-3-11-21-20(16)28-19/h2-11H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUQOHYNFXHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3673539.png)
![1-(2-BROMOBENZOYL)-3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA](/img/structure/B3673547.png)

![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3673565.png)
![4-[[2-(2,5-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B3673570.png)

![1-(3-CHLOROBENZOYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA](/img/structure/B3673577.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3673584.png)
![N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide](/img/structure/B3673599.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3673610.png)
![3-chloro-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3673624.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B3673633.png)
![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B3673645.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3673652.png)
